molecular formula C5H8ClN3 B1322162 4-Hydrazinylpyridine hydrochloride CAS No. 20815-52-5

4-Hydrazinylpyridine hydrochloride

Cat. No. B1322162
CAS RN: 20815-52-5
M. Wt: 145.59 g/mol
InChI Key: MMLHRYAPGSEXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylpyridine hydrochloride is a compound that is closely related to various hydrazinylpyridine derivatives, which have been synthesized and characterized in recent studies. These derivatives are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The studies on these compounds typically involve detailed analysis using techniques such as FT-IR, NMR, X-ray diffraction, and spectroscopy to determine their molecular structure and properties.

Synthesis Analysis

The synthesis of hydrazinylpyridine derivatives involves novel protocols that allow for the creation of complex molecules with specific structural features. For instance, the synthesis of ethyl 4-hydrazinobenzoate hydrochloride (E-4HB) involves the formation of colorless plates that crystallize in the triclinic space group . Another derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, is obtained from a precursor molecule through a novel protocol, highlighting the versatility of synthetic methods in creating diverse hydrazinylpyridine compounds .

Molecular Structure Analysis

X-ray diffraction is a key tool in determining the molecular structure of hydrazinylpyridine derivatives. The crystal structure of E-4HB reveals a complex arrangement of ions linked by hydrogen bonds, forming intricate sheets within the crystal lattice . Similarly, the structure of other derivatives is established, showing variations in hydrogen bonding patterns and other structural differences compared to related compounds .

Chemical Reactions Analysis

The reactivity of hydrazinylpyridine derivatives can lead to the formation of new compounds with interesting properties. For example, the reaction of 2-hydrazino-3, 4, 6-trichloro-5-cyanopyridine with diazomethane results in a betaine system, whose structure is confirmed by x-ray diffraction . This demonstrates the potential for hydrazinylpyridine derivatives to undergo chemical transformations that yield novel molecular systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylpyridine derivatives are studied using various spectroscopic techniques. FT-IR and NMR spectroscopy provide insights into the structural features of these compounds . Additionally, UV-vis absorption and fluorescence spectroscopy are used to investigate the spectral properties, revealing how these properties are influenced by factors such as solvent, temperature, and pH . These analyses contribute to a deeper understanding of the behavior of hydrazinylpyridine derivatives in different environments.

Scientific Research Applications

Summary of Application

4-Hydrazinylpyridine is used in the synthesis of pyrimidinyl and pyrazinyl derivatives, which have been evaluated for their antimycobacterial activity against M. tuberculosis ATTC 27294 .

Methods of Application: The compounds were obtained by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .

Results: The most active compound, a 2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone derivative, showed good bioavailability and nonmutagenic or tumorigenic profiles in preliminary in silico studies, and exceptional in vitro activity, being compared with the reference drug ethambutol .

2. Antimicrobial Activity

Methods of Application

In the first step, 4-chloropyridine was refluxed with hydrazine hydrate in 1-propanol to give 4-hydrazinylpyridine. This compound was then condensed with various substituted aromatic aldehydes in ethanol at room temperature to obtain the corresponding hydrazone derivatives .

Results

Antimicrobial test results indicated that compounds containing a 3-phenylpropyl chain displayed the highest antimicrobial activity against Staphylococcus aureus. The compound 3d was the most active in the series against all tested bacteria and fungi strains .

Safety And Hazards

4-Hydrazinylpyridine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

pyridin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLHRYAPGSEXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylpyridine hydrochloride

CAS RN

20815-52-5, 52834-40-9
Record name 20815-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydrazinylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 52834-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described in J. Chem. Soc., p. 3830 (1959). A solution of 4-chloropyridine (16.5 g, 145 mmol) and hydrazine monohydrate (7.76 mL, 160 mmol) in 1-propanol (50 mL) was heated under reflux for 18 hours. The solution was cooled to 0° C., and the resulting crystals were collected by filtration. The crystals were washed with cold 1-propanol and air dried to give the title compound (15.2 g, 72% yield). The compound was used in the following process without further purification.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinylpyridine hydrochloride
Reactant of Route 2
4-Hydrazinylpyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Hydrazinylpyridine hydrochloride
Reactant of Route 4
4-Hydrazinylpyridine hydrochloride
Reactant of Route 5
4-Hydrazinylpyridine hydrochloride
Reactant of Route 6
4-Hydrazinylpyridine hydrochloride

Citations

For This Compound
6
Citations
J Ekar - Synthesis, 2020 - thieme-connect.com
… In all cases, except for 4-hydrazinylpyridine hydrochloride (3b·HCl), pure hydrazinylpyridines 3 and not their salts were isolated demonstrating that products 3 are less basic (have lower …
Number of citations: 3 www.thieme-connect.com
S Parlar, G Bayraktar, AH Tarikogullari… - Chemical and …, 2016 - jstage.jst.go.jp
A series of pyridinium salts bearing alkylphenyl groups at 1 position and hydrazone structure at 4 position of the pyridinium ring were synthesized and evaluated for the inhibition of both …
Number of citations: 19 www.jstage.jst.go.jp
Z Zhang, X Li, Y Li, Y Guo, X Zhao, Y Yan, K Sun… - Tetrahedron, 2019 - Elsevier
An iodine-promoted, metal-, base-, and solvent-free cross-coupling reaction was developed for the synthesis of various useful secondary amides via an aryl N-addition reaction of aryl …
Number of citations: 11 www.sciencedirect.com
M Prinz, S Parlar, G Bayraktar, V Alptüzün… - European Journal of …, 2013 - Elsevier
… To a solution of 2 g (13.7 mmol) 4-hydrazinylpyridine hydrochloride in EtOH/H 2 O (30 ml; 1:1) and 2% triethylamine, a solution of 14.3 mmol of the corresponding aldehyde (see …
Number of citations: 35 www.sciencedirect.com
V Alptüzün, M Prinz, V Hörr, J Scheiber… - Bioorganic & medicinal …, 2010 - Elsevier
… To a solution of 2 g (13.7 mmol) 4-hydrazinylpyridine hydrochloride in EtOH/H 2 O (30 ml; 1:1) and 2% triethylamine a solution of 2.5 g (14.3 mmol) 2,6-dichlorbenzaldehyde in EtOH (10 …
Number of citations: 65 www.sciencedirect.com
JC Lee, KH Hong, A Becker, JS Tash… - European journal of …, 2021 - Elsevier
… 4-Hydrazinylpyridine hydrochloride 34 was prepared from 4-chloropyridine hydrochloride by reaction with hydrazine. Ring formation and bromination reaction of 35 furnished …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.